molecular formula C24H38O3 B1674893 Litophynin A CAS No. 112500-87-5

Litophynin A

Cat. No.: B1674893
CAS No.: 112500-87-5
M. Wt: 374.6 g/mol
InChI Key: LKOJWHNRHCEXFU-WCLKDHLOSA-N
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Description

Litophynin A is a eunicellin-type diterpenoid predominantly isolated from marine soft corals of the genus Litophyton and related species (e.g., Cladiella krempfi, Nephthea sp.). Eunicellins are characterized by a tricyclic scaffold containing a fused 6/10/6 ring system, often substituted with hydroxyl, acetyl, or ester groups . This compound exhibits moderate cytotoxicity against cancer cell lines, such as HL-60 human promyelocytic leukemia cells, with IC₅₀ values in the micromolar range . Its molecular formula (C₂₄H₃₆O₅) and structural features, including ester and carbonyl functionalities, have been elucidated via NMR (¹H, ¹³C, COSY, HMBC) and HRFABMS analyses .

Properties

CAS No.

112500-87-5

Molecular Formula

C24H38O3

Molecular Weight

374.6 g/mol

IUPAC Name

[(6R,7R,12Z)-9,13-dimethyl-3-methylidene-6-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadec-12-en-9-yl] butanoate

InChI

InChI=1S/C24H38O3/c1-7-9-20(25)27-24(6)13-8-10-16(4)14-19-21-17(5)11-12-18(15(2)3)22(21)23(24)26-19/h10,15,18-19,21-23H,5,7-9,11-14H2,1-4,6H3/b16-10-/t18-,19?,21?,22-,23?,24?/m1/s1

InChI Key

LKOJWHNRHCEXFU-WCLKDHLOSA-N

SMILES

CCCC(=O)OC1(CCC=C(CC2C3C(C1O2)C(CCC3=C)C(C)C)C)C

Isomeric SMILES

CCCC(=O)OC1(CC/C=C(\CC2C3[C@H](C1O2)[C@H](CCC3=C)C(C)C)/C)C

Canonical SMILES

CCCC(=O)OC1(CCC=C(CC2C3C(C1O2)C(CCC3=C)C(C)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Litophynin A;  (-)-Litophynin A; 

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound Source Molecular Formula Key Structural Features Biological Activity Reference
This compound Litophyton sp. C₂₄H₃₆O₅ Tricyclic core, ester carbonyl, hydroxyl groups Cytotoxicity (HL-60 cells)
Litophynin C Nephthea sp. Not reported Similar tricyclic core, additional acetyl group Not reported
Litophynin E Cladiella krempfi C₂₆H₄₀O₇ 8-butyryl substitution Moderate anti-inflammatory activity
Litophynin F Litophyton sp. C₂₆H₃₈O₆ Acetylated hydroxyl groups Cytotoxicity (HL-60 cells)
Litophynin I Diacetate Cladiella sp. C₂₈H₃₈O₈ Diacetylated side chain Cytotoxicity (DLD-1 cells)
Litophynin K Sinularia ornata C₂₆H₄₀NaO₆ Sodium-containing carboxylate group Potential anti-inflammatory activity
Pacificin H Nephthea sp. C₂₅H₃₈O₆ Oxidized methyl group Antimicrobial activity

Structural Variations

  • Core Modifications : this compound shares the tricyclic eunicellin backbone with Litophynins C, E, and F. However, Litophynin K diverges with a sodium carboxylate group, altering its polarity and solubility .
  • Substituents : Acetylation is a common modification; Litophynin I diacetate contains two acetyl groups, enhancing its lipophilicity compared to this compound . Litophynin E features a butyryl group at C-8, which may influence its binding to cellular targets .

Source-Specific Diversity

  • Nephthea sp. corals produce Litophynin C and Pacificin H, which are structurally simpler than this compound, lacking complex esterifications .
  • Cladiella sp. corals yield highly acetylated derivatives (e.g., Litophynin I diacetate), indicating species-specific biosynthetic pathways .

Research Implications

For instance:

  • Acetylation : Enhances cytotoxicity but may reduce solubility, necessitating formulation optimization .
  • Sodium Carboxylates : Litophynin K’s ionic group could improve bioavailability in inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Litophynin A
Reactant of Route 2
Litophynin A

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